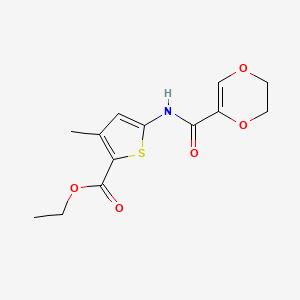

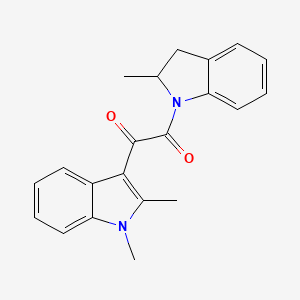

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound related to the one of interest, was synthesized through a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. Its structure was characterized by elementary analysis and MHz spectrometry, revealing novel fluorescence properties (Guo Pusheng, 2009).

Chemical Reactions and Biological Activity

The synthesis of a series of nitrothiophenes, including derivatives with basic or electrophilic substituents, was evaluated for their radiosensitization capabilities and bioreductively activated cytotoxicity. Among them, compounds showed potential as radiosensitizers in hypoxic mammalian cells, with specific derivatives demonstrating slight radiosensitization of KHT sarcoma in mice (M. Threadgill et al., 1991).

Practical Applications in Synthesis

A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate was devised, showcasing operational simplicity and avoiding the use of strong bases like n-butyllithium. This method facilitated the preparation of the compound on a multikilogram scale, offering several advantages over traditional methods (M. Kogami, N. Watanabe, 2011).

Molecular Docking Studies

Ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno [3,4-b][1,4]dioxine-5-carboxylates and related compounds were synthesized and evaluated for their anticonvulsant activity. Molecular docking studies suggested these compounds could act as potent antioxidants and chelating agents, potentially useful in treating diseases associated with oxidative stress (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019).

Novel Synthetic Pathways

Ethyl 5-amino-1,2,4-triazine-6-carboxylates underwent condensation with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, showcasing novel synthetic pathways for the development of potentially bioactive compounds (H. Wamhoff, M. Tzanova, 2003).

Propriétés

IUPAC Name |

ethyl 5-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-3-18-13(16)11-8(2)6-10(20-11)14-12(15)9-7-17-4-5-19-9/h6-7H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWFBYWZTMDBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=COCCO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456484.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![N-(4-Chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2456492.png)

![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B2456494.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456500.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)